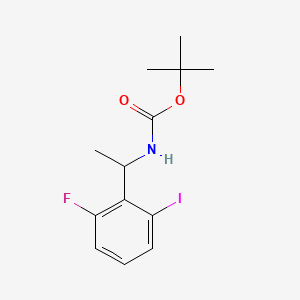
tert-Butyl (1-(2-fluoro-6-iodophenyl)ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (1-(2-fluoro-6-iodophenyl)ethyl)carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a fluoro-substituted phenyl ring, and an iodophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1-(2-fluoro-6-iodophenyl)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-fluoro-6-iodophenyl ethyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (1-(2-fluoro-6-iodophenyl)ethyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a boronic acid derivative.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like thiols, amines, and alkoxides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl (1-(2-fluoro-6-iodophenyl)ethyl)carbamate is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound can be used as a probe to study the effects of fluoro and iodo substituents on biological activity. It can also serve as a precursor for the synthesis of radiolabeled compounds for imaging studies .
Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Its structural features may contribute to the development of new drugs with improved efficacy and selectivity .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology .
Mechanism of Action
The mechanism of action of tert-Butyl (1-(2-fluoro-6-iodophenyl)ethyl)carbamate depends on its specific application
Binding to Enzymes: The fluoro and iodo substituents can enhance binding affinity to specific enzymes, leading to inhibition or activation of enzymatic activity.
Receptor Interaction: The compound can interact with receptors on cell surfaces, modulating signal transduction pathways.
Cellular Uptake: The tert-butyl group can facilitate cellular uptake, allowing the compound to reach intracellular targets.
Comparison with Similar Compounds
tert-Butyl (1-cyano-2-(2-fluoro-4-iodophenyl)ethyl)carbamate: This compound has a cyano group instead of an ethyl group, which can affect its reactivity and biological activity.
tert-Butyl (3-bromo-2-fluoro-6-iodophenyl)carbamate: The presence of a bromo substituent can lead to different chemical and biological properties.
tert-Butyl (4-(4-iodophenyl)butyl)carbamate: The longer carbon chain in this compound can influence its solubility and interaction with biological targets.
Uniqueness: tert-Butyl (1-(2-fluoro-6-iodophenyl)ethyl)carbamate is unique due to the combination of fluoro and iodo substituents on the phenyl ring. This dual substitution can enhance its reactivity and provide opportunities for diverse chemical transformations and biological applications.
Properties
Molecular Formula |
C13H17FINO2 |
|---|---|
Molecular Weight |
365.18 g/mol |
IUPAC Name |
tert-butyl N-[1-(2-fluoro-6-iodophenyl)ethyl]carbamate |
InChI |
InChI=1S/C13H17FINO2/c1-8(16-12(17)18-13(2,3)4)11-9(14)6-5-7-10(11)15/h5-8H,1-4H3,(H,16,17) |
InChI Key |
ZETBLWQJHQGWBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CC=C1I)F)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(dimethylphosphoryl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B15306513.png)
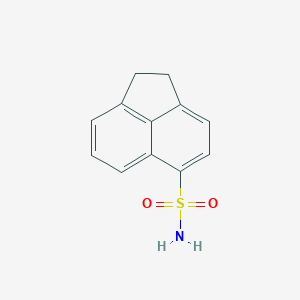
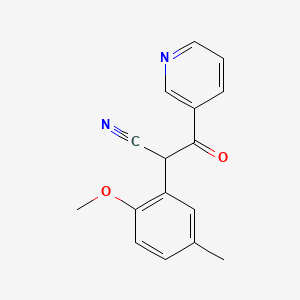
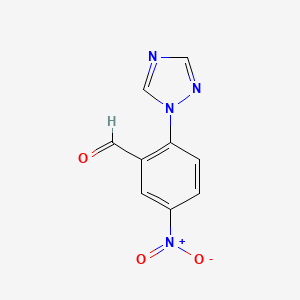
![1-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole](/img/structure/B15306551.png)
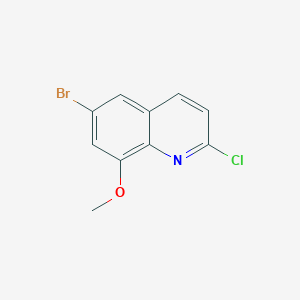
![1-Bromo-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid](/img/structure/B15306564.png)
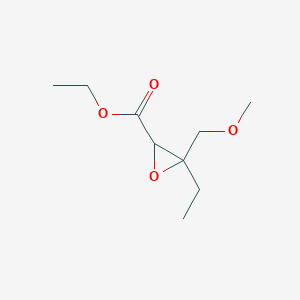
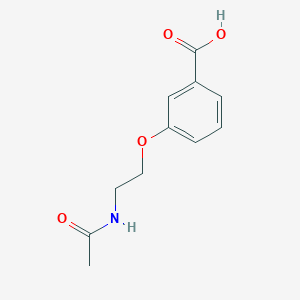


![Rac-methyl 3-[(1r,3r)-3-hydroxycyclohexyl]propanoate](/img/structure/B15306585.png)
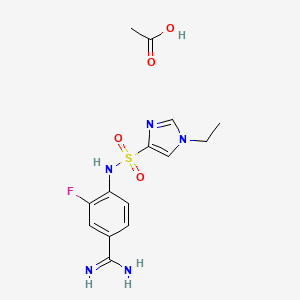
![Methyl 2,2-dimethyl-hexahydro-[1,3]dioxolo[4,5-c]pyrrole-4-carboxylate hydrochloride](/img/structure/B15306594.png)
